



# Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Nazartinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Nazartinib Mesylate |           |
| Cat. No.:            | B12772453           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Nazartinib (also known as EGF816) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2] By inhibiting the kinase activity of these mutant EGFR forms, Nazartinib blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.[3] A primary mechanism through which EGFR TKIs exert their anti-cancer effects is the induction of programmed cell death, or apoptosis.[4]

These application notes provide a detailed protocol for the quantitative analysis of apoptosis in cancer cells treated with Nazartinib using flow cytometry. The method described herein utilizes Annexin V and Propidium Iodide (PI) co-staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, offering a robust and reproducible means to assess the cytotoxic efficacy of Nazartinib in a preclinical setting.

### **Principle of the Method**



During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.

Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells, but it can penetrate the compromised membranes of late apoptotic and necrotic cells. Therefore, co-staining with fluorescently-labeled Annexin V and PI allows for the differentiation of cell populations by flow cytometry:

- Annexin V- / PI-: Live, healthy cells.
- Annexin V+ / PI-: Early apoptotic cells.
- Annexin V+ / PI+: Late apoptotic or necrotic cells.
- Annexin V- / PI+: Necrotic cells (due to primary necrosis).

This method provides a quantitative measure of Nazartinib's ability to induce apoptosis in target cancer cell lines.

## **Experimental Protocols**

This protocol is designed for the analysis of apoptosis in EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, which harbors both L858R and T790M mutations) following treatment with Nazartinib.

#### **Materials and Reagents**

- EGFR-mutant cancer cell line (e.g., NCI-H1975)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Nazartinib (EGF816)
- Dimethyl sulfoxide (DMSO, for vehicle control)



- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup> and Mg<sup>2+</sup> free
- Trypsin-EDTA
- FITC Annexin V Apoptosis Detection Kit with PI (or equivalent kit with other fluorochromes) containing:
  - FITC Annexin V
  - Propidium Iodide (PI) staining solution
  - 10X Annexin V Binding Buffer (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl<sub>2</sub>)
- Flow cytometer equipped with appropriate lasers and filters for the chosen fluorochromes.

#### **Cell Culture and Treatment**

- Cell Seeding: Seed NCI-H1975 cells in 6-well plates at a density of 2 x 10<sup>5</sup> cells per well in 2 mL of complete culture medium.
- Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>
   to allow for cell attachment and recovery.
- Nazartinib Treatment: Prepare a stock solution of Nazartinib in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM).
- Treatment Application: Remove the medium from the wells and replace it with the medium containing the different concentrations of Nazartinib. Include a vehicle control (DMSO) at a concentration equivalent to the highest Nazartinib concentration.
- Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C and 5% CO<sub>2</sub>.

#### **Staining Protocol for Flow Cytometry**

 Cell Harvesting: Following the treatment period, collect both the floating cells (from the culture medium) and the adherent cells. To detach adherent cells, wash once with PBS and



then add Trypsin-EDTA. Pool the floating and adherent cells for each sample.

- Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.
- Washing: Discard the supernatant and wash the cells twice with cold PBS. After the final wash, carefully remove all the supernatant.
- Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Adjust the cell density to approximately 1 x 10<sup>6</sup> cells/mL.
- Staining: Transfer 100  $\mu$ L of the cell suspension (containing ~1 x 10<sup>5</sup> cells) to a flow cytometry tube.
- Annexin V Addition: Add 5 μL of FITC Annexin V to each tube.
- PI Addition: Add 5 μL of Propidium Iodide to each tube.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
- Dilution: After incubation, add 400 μL of 1X Annexin V Binding Buffer to each tube.
- Analysis: Analyze the samples by flow cytometry within one hour of staining.

#### **Flow Cytometry Analysis**

- Instrument Setup: Set up the flow cytometer with the appropriate laser and filter settings for detecting the fluorochromes used (e.g., FITC and PI).
- Compensation: Use single-stained controls (Annexin V only and PI only) to set up fluorescence compensation and to define the quadrants correctly.
- Gating Strategy:
  - Gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
  - Gate on single cells using FSC-Area vs. FSC-Height to exclude doublets.



- Analyze the gated single-cell population on a bivariate dot plot of Annexin V-FITC vs. PI.
- Data Acquisition: Acquire data for at least 10,000 events per sample.
- Quadrant Analysis: Set quadrants based on the unstained and single-stained controls to identify the four populations:
  - Lower-Left (Q4): Live cells (Annexin V- / PI-)
  - Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
  - Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
  - Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
- Data Reporting: Report the percentage of cells in each quadrant. The total percentage of apoptotic cells is typically calculated as the sum of the percentages in the early and late apoptotic quadrants (Q3 + Q2).

#### **Data Presentation**

The following table presents representative data on the percentage of apoptotic cells in an EGFR-mutant NSCLC cell line (e.g., H1975) after treatment with a third-generation EGFR inhibitor for 48 hours. Note: As specific preclinical flow cytometry data for Nazartinib is not publicly available, this data is illustrative of the expected outcome based on the mechanism of action and data from similar molecules like Osimertinib.[5][6]



| Treatment<br>Group | Concentrati<br>on | % Live<br>Cells<br>(Annexin V-<br>/ PI-) | % Early<br>Apoptotic<br>Cells<br>(Annexin<br>V+ / PI-) | % Late Apoptotic/N ecrotic Cells (Annexin V+ / PI+) | % Total<br>Apoptotic<br>Cells |
|--------------------|-------------------|------------------------------------------|--------------------------------------------------------|-----------------------------------------------------|-------------------------------|
| Vehicle<br>Control | 0 nM (DMSO)       | 92.5 ± 2.1                               | 3.5 ± 0.8                                              | 2.0 ± 0.5                                           | 5.5 ± 1.3                     |
| Nazartinib         | 10 nM             | 75.3 ± 3.5                               | 12.8 ± 1.5                                             | 9.9 ± 1.2                                           | 22.7 ± 2.7                    |
| Nazartinib         | 50 nM             | 48.1 ± 4.2                               | 25.4 ± 2.8                                             | 23.5 ± 2.5                                          | 48.9 ± 5.3                    |
| Nazartinib         | 100 nM            | 22.6 ± 3.8                               | 38.2 ± 3.1                                             | 35.2 ± 3.3                                          | 73.4 ± 6.4                    |

Data are represented as Mean  $\pm$  Standard Deviation from three independent experiments.

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for apoptosis analysis.





Click to download full resolution via product page

Caption: EGFR signaling pathway and Nazartinib inhibition.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Preliminary Phase II results of a multicenter, open-label study of nazartinib (EGF816) in adult patients with treatment-naïve EGFR-mutant non-small cell lung cancer (NSCLC). |
   Semantic Scholar [semanticscholar.org]
- 2. Safety and efficacy of nazartinib (EGF816) in adults with EGFR-mutant non-small-cell lung carcinoma: a multicentre, open-label, phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Nazartinib Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12772453#flow-cytometry-analysis-of-apoptosis-after-nazartinib-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com